

# CAS number 10112-15-9 N-Ethyl-2-nitroaniline

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## Compound of Interest

Compound Name: **N-Ethyl-2-nitroaniline**

Cat. No.: **B157311**

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An In-depth Technical Guide to **N-Ethyl-2-nitroaniline** (CAS 10112-15-9)

## Abstract

**N-Ethyl-2-nitroaniline**, identified by CAS number 10112-15-9, is a nitroaromatic amine that serves as a versatile and crucial intermediate in organic synthesis. Its unique molecular architecture, featuring an ethylamino group and a nitro group ortho to each other on a benzene ring, imparts specific reactivity that is leveraged in the synthesis of a diverse range of target molecules. This guide provides a comprehensive technical overview of **N-Ethyl-2-nitroaniline**, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, discuss its applications as a building block for pharmaceuticals and dyes, outline analytical characterization techniques, and provide critical safety and handling information. This document is structured to deliver not just data, but also field-proven insights into the practical application and scientific context of this important chemical compound.

## Core Chemical Identity and Properties

**N-Ethyl-2-nitroaniline** is an organic compound characterized by the presence of both a secondary amine and a nitro functional group.<sup>[1][2]</sup> The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring and the adjacent ethylamino group, making it a valuable precursor in various synthetic pathways.<sup>[3]</sup>

## Chemical Structure

The molecular structure consists of an ethyl group attached to the nitrogen atom of an aniline molecule, with a nitro group substituted at the ortho (2-position) of the benzene ring.

Caption: 2D Chemical Structure of **N-Ethyl-2-nitroaniline**.

## Physicochemical Data

The compound's physical and chemical properties are essential for its proper handling, storage, and application in experimental setups. It is typically a liquid at room temperature.[4][5]

Property	Value	Source(s)
CAS Number	10112-15-9	[1][4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[4][6]
Molecular Weight	166.18 g/mol	[4][6]
Appearance	Liquid	[4][5]
Density	1.19 g/mL at 25 °C	[4][5][7]
Boiling Point	168 °C at 20 mmHg	[4][5][7]
Refractive Index (n <sub>20/D</sub> )	1.645	[4][5]
Flash Point	113 °C (235.4 °F) - closed cup	[4][5]
InChI Key	CQIKVOWCSGXCCG-UHFFFAOYSA-N	[4][5]
SMILES	CCNc1ccccc1=O	[4][5]

## Synthesis Protocol: N-Alkylation of 2-Nitroaniline

A reliable and common method for synthesizing **N-Ethyl-2-nitroaniline** is the direct N-alkylation of 2-nitroaniline using an ethylating agent. This approach offers good selectivity for the mono-ethylated product when reaction conditions are carefully controlled. The following protocol is adapted from established methodologies for similar aniline derivatives.[8]

## Causality of Experimental Choices

- **Inert Atmosphere:** The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aniline starting material and other potential side reactions.
- **Solvent:** Anhydrous Dimethylformamide (DMF) is an ideal solvent. Its polar aprotic nature effectively dissolves the aniline salt formed in situ and facilitates the SN2 reaction mechanism without interfering with the nucleophile.
- **Base:** Potassium carbonate ( $K_2CO_3$ ) is a moderately strong base, sufficient to deprotonate the aniline's amino group, forming a more potent nucleophile. It is preferred over stronger bases like NaH for safety and to minimize side reactions.
- **Ethylation Agent:** Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. Diethyl sulfate can also be used.<sup>[8]</sup>
- **Temperature Control:** The reaction is initiated at room temperature for controlled deprotonation, then gently heated (50-80 °C) to drive the alkylation to completion at a reasonable rate. Overheating can lead to the formation of the dialkylated byproduct.<sup>[8]</sup>
- **Monitoring:** Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time.<sup>[8]</sup>

## Step-by-Step Experimental Protocol

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-nitroaniline (1 equivalent).
- **Solvent and Base Addition:** Add anhydrous DMF to dissolve the 2-nitroaniline. To this solution, add potassium carbonate (2-3 equivalents) portion-wise at room temperature.
- **Deprotonation:** Stir the resulting suspension for 30 minutes under a nitrogen atmosphere at room temperature to allow for the formation of the anilide anion.
- **Alkylation:** Slowly add ethyl iodide (1.05-1.2 equivalents) to the reaction mixture via a syringe.

- Reaction: Heat the mixture to 60 °C and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly pouring the mixture into ice-water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure **N-Ethyl-2-nitroaniline**.

Caption: Experimental workflow for the synthesis of **N-Ethyl-2-nitroaniline**.

## Applications in Synthesis and Drug Development

**N-Ethyl-2-nitroaniline** is not typically an end-product but rather a critical building block. Its functional groups can be manipulated in subsequent steps to build more complex molecular scaffolds.

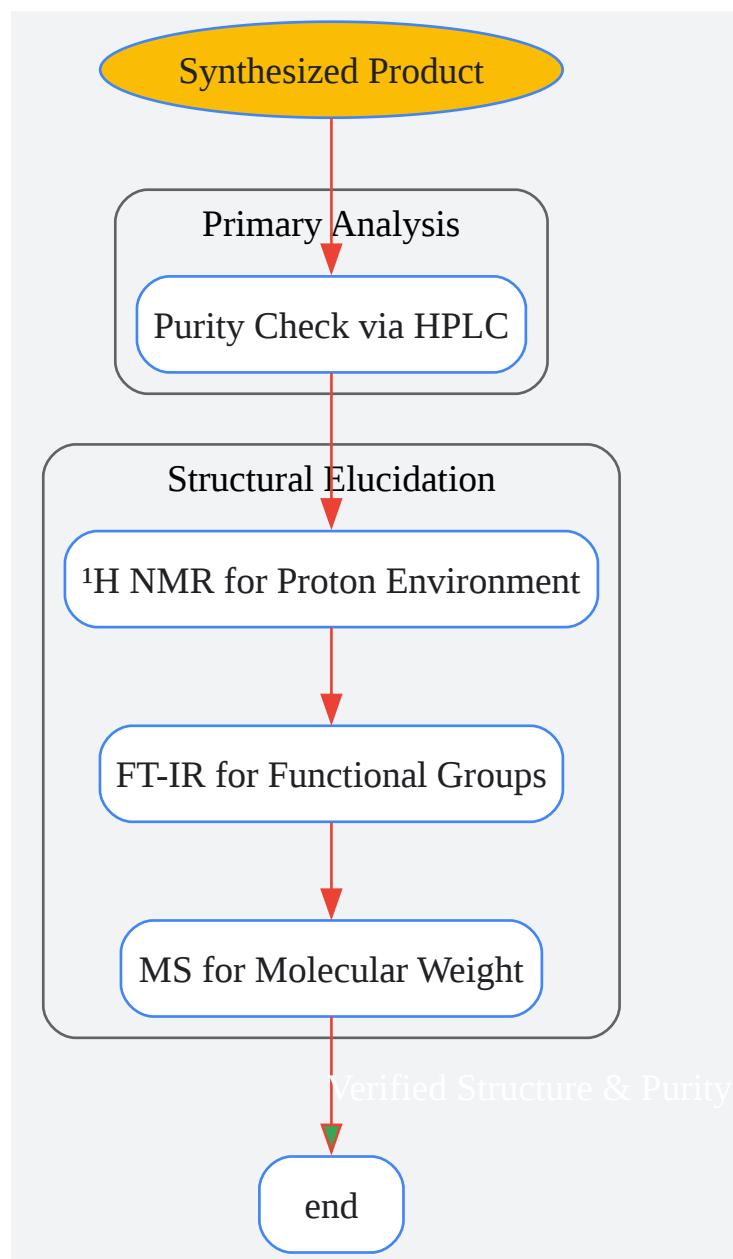
- Precursor for Heterocycles: It is a key intermediate in the synthesis of functionalized heterocyclic compounds. For example, it has been used in the preparation of 2,6-bis(benzimidazolyl)pyridine derivatives, which are important ligands in coordination chemistry.<sup>[5]</sup>
- Pharmaceutical Synthesis: The nitroaniline scaffold is present in various biologically active molecules. The reduction of the nitro group to an amine yields an ortho-diamine derivative, a common precursor for benzimidazoles, quinoxalines, and other heterocycles of pharmaceutical interest. It is cited as a precursor for the antimalarial drug cycloguanil.<sup>[6]</sup>
- Dye and Pigment Industry: Like many nitroaniline derivatives, it can serve as an intermediate in the production of azo dyes.<sup>[6]</sup> The amino group can be diazotized and coupled with other

aromatic compounds to create a wide range of colors.

## Analytical Characterization Workflow

Confirming the identity and purity of synthesized **N-Ethyl-2-nitroaniline** is paramount. A multi-technique approach is recommended for full characterization. While specific, verified spectra for this exact compound require access to specialized databases,[9][10] its structure allows for predictable spectroscopic signatures based on analogous compounds.[11][12]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet for the CH<sub>3</sub> and a quartet for the CH<sub>2</sub>), signals for the aromatic protons in the 6.5-8.5 ppm range, and a broad singlet for the N-H proton.
- IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3350-3400 cm<sup>-1</sup>), aliphatic C-H stretches (2850-2980 cm<sup>-1</sup>), and strong characteristic stretches for the nitro group (asymmetric around 1500-1530 cm<sup>-1</sup> and symmetric around 1330-1370 cm<sup>-1</sup>).[12]
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion (M<sup>+</sup>) peak at m/z 166, corresponding to the molecular formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>.[12]
- HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point for method development.[13][14]



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Caption: Logical workflow for the analytical characterization of **N-Ethyl-2-nitroaniline**.

## Safety, Handling, and Toxicology

**N-Ethyl-2-nitroaniline** is a hazardous chemical and must be handled with appropriate precautions. All handling should be performed in a well-ventilated fume hood by trained personnel.[15][16]

## GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[1\]](#)[\[4\]](#)

Hazard Class	Category	Hazard Statement Code	Description
Acute Toxicity, Oral	4	H302	Harmful if swallowed. <a href="#">[1]</a> <a href="#">[4]</a>
Acute Toxicity, Dermal	4	H312	Harmful in contact with skin. <a href="#">[1]</a> <a href="#">[4]</a>
Acute Toxicity, Inhalation	4	H332	Harmful if inhaled. <a href="#">[1]</a> <a href="#">[4]</a>
Skin Corrosion/Irritation	2	H315	Causes skin irritation. <a href="#">[1]</a> <a href="#">[4]</a>
Serious Eye Damage/Irritation	2	H319	Causes serious eye irritation. <a href="#">[1]</a> <a href="#">[4]</a>
STOT - Single Exposure	3	H335	May cause respiratory irritation. <a href="#">[4]</a> <a href="#">[5]</a>

## Recommended Handling and PPE

- Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure. [\[16\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[16\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[4\]](#)[\[5\]](#)
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[\[4\]](#)[\[16\]](#)
  - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK).[\[4\]](#)[\[5\]](#)

## First-Aid and Exposure Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

## Toxicological Profile

Direct and comprehensive toxicological data for **N-Ethyl-2-nitroaniline** is not widely available in public literature.[17] Therefore, its toxicological profile is often inferred from structurally similar compounds, such as 2-nitroaniline. The primary toxicological concern for nitroanilines is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[18] The ethoxyethyl group may alter the absorption, distribution, metabolism, and excretion (ADME) properties compared to 2-nitroaniline, so this information should be used with caution as a preliminary guide.[17]

## Conclusion

**N-Ethyl-2-nitroaniline** (CAS 10112-15-9) is a foundational chemical intermediate with significant utility in synthetic organic chemistry. Its value is rooted in the dual reactivity of its amino and nitro functional groups, which serve as handles for constructing more complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and dye industries. A thorough understanding of its properties, synthetic routes, and analytical signatures, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting. This guide provides the necessary framework for scientists to confidently incorporate this versatile building block into their synthetic programs.

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